7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with nitro and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones typically involves a multicomponent reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This reaction can be carried out under various conditions, including the use of trityl chloride as a neutral catalyst in chloroform under reflux conditions . Another environmentally friendly method involves the use of UV365 light to promote the reaction at room temperature without the need for a photocatalyst .
Industrial Production Methods
Industrial production of these compounds often employs similar multicomponent reactions due to their efficiency and high yields. The use of mechanochemical synthesis, which involves grinding the reactants together in a ball mill, has also been explored as a cost-effective and solvent-free approach .
Chemical Reactions Analysis
Types of Reactions
7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with biological macromolecules. For instance, its antitumor activity is believed to be due to its ability to bind to DNA, thereby interfering with the replication process and inducing cell death . The nitro and phenyl groups play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share the same core structure but differ in their substituents.
1,2,4-triazolo[2’,3’3,4]pyrimido[6,5-b]quinoline derivatives: These compounds have a similar quinoline core but include a triazole ring, which can alter their biological activity.
Uniqueness
The presence of both nitro and phenyl groups in 7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it unique compared to other pyrimidoquinoline derivatives. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H9N5O6 |
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Molecular Weight |
379.28 g/mol |
IUPAC Name |
7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9N5O6/c23-16-13-7-9-6-12(22(27)28)4-5-14(9)20(15(13)18-17(24)19-16)10-2-1-3-11(8-10)21(25)26/h1-8H,(H,19,23,24) |
InChI Key |
IICDUSHDTASIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Origin of Product |
United States |
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